molecular formula C10H18N2O B601217 3-Phenylpyrazin-2-ol CAS No. 73200-73-4

3-Phenylpyrazin-2-ol

Cat. No. B601217
CAS RN: 73200-73-4
M. Wt: 172.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylpyrazin-2-ol is a compound with the molecular formula C10H8N2O and a molecular weight of 172.18 . It is used in the synthesis of potential antioxidants and in the preparation of antibacterial agents as 2-substituted pyrazine derivatives . It is also used as a pharmaceutical secondary standard and certified reference material for pharmaceutical research .


Molecular Structure Analysis

The molecular structure of 3-Phenylpyrazin-2-ol is represented by the SMILES string Oc1nccnc1c2ccccc2 . This indicates that the compound contains a phenyl group (c2ccccc2) attached to a pyrazin-2-ol group (Oc1nccnc1).

Scientific Research Applications

Pharmaceutical Research

3-Phenylpyrazin-2-ol is used as a pharmaceutical secondary standard and certified reference material . It can be used in pharmaceutical research for method development, qualitative and quantitative analyses .

Pharma Release Testing

This compound is suitable for use in pharma release testing . This involves testing the final product for quality and safety before it is released to the market.

Food and Beverage Quality Control

3-Phenylpyrazin-2-ol can also be used in the food and beverage industry for quality control testing . This ensures that the products meet the required safety and quality standards.

Calibration Requirements

It can be used in various calibration requirements . Calibration is a process that sets or corrects the accuracy of a measuring instrument or equipment.

Antibacterial Research

3-Phenylpyrazin-2-ol is listed under other antibacterials , suggesting its potential use in antibacterial research.

Infectious Disease Research

This compound is also listed under infectious disease research chemicals and analytical standards . This implies that it could be used in the study of infectious diseases.

Safety and Hazards

The safety data sheet for 3-Phenylpyrazin-2-ol indicates that it is classified for acute toxicity (oral, Category 4, H302) and skin corrosion/irritation (Category 2, H315) . It is advised to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-phenyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPKOIOSVWYKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951466
Record name 3-Phenylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2882-18-0, 73200-73-4
Record name 2-Hydroxy-3-phenylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyrazin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073200734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenyl-2(1H)-pyrazinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E131SU560G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 0.3 mol. of potassium cyanide and 0.3 mol. of ammonium chloride in 100 ml. of water is added a solution of 0.3 mol. of benzaldehyde (Aldrich Chemical Co.) in 100 ml. of methanol. The reaction mixture is stirred at 25° C. for 6.0 hr. The oil layer is isolated and dissolved in methylene chloride. The solution is washed with water, dried and evaporated to give a brown oil. The oil is stirred with 150 ml. of concentrated hydrochloric acid for 1.0 hr. at 45° C. to precipitate phenylglycinamide hydrochloride. The precipitate is dissolved in 120 ml. of water stirred and cooled to 2° C. A solution of 4.8 g. (0.03 mol.) of 40% aqueous glyoxal is added, followed by dropwise addition of 6.0 ml. of 10 N sodium hydroxide. The reaction mixture is stirred for 5.0 hr. at 2° C. and then filtered. The filtrate is acidified to pH 6 with 3.0 ml. of 10 N hydrochloric acid and the precipitate of title compound is collected by filtration.
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Q & A

Q1: How is 3-Phenylpyrazin-2-ol formed during the reductive transformation of Ampicillin?

A1: The research paper focuses on the catalytic activity of Au@CeO2–rGO nanohybrids in the degradation of pollutants like antibiotics. While the paper identifies 3-Phenylpyrazin-2-ol as a product of Ampicillin transformation [], it doesn't delve into the specific reaction mechanism involved. Further research is needed to elucidate the exact steps and intermediates involved in this transformation process.

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